(S)-2-Amino-3-(6-iodopyridin-3-yl)propanoicacid
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Overview
Description
(S)-2-Amino-3-(6-iodopyridin-3-yl)propanoic acid is a chiral amino acid derivative that features an iodine-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce the iodine atom onto the pyridine ring . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent under controlled temperature and pressure.
Industrial Production Methods
Industrial production of (S)-2-Amino-3-(6-iodopyridin-3-yl)propanoic acid may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(6-iodopyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The iodine-substituted pyridine ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the iodine atom or modify the pyridine ring.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the iodine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
(S)-2-Amino-3-(6-iodopyridin-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in biochemical pathways and as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(6-iodopyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine-substituted pyridine ring can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(6-bromopyridin-3-yl)propanoic acid: Similar structure with a bromine atom instead of iodine.
(S)-2-Amino-3-(6-chloropyridin-3-yl)propanoic acid: Contains a chlorine atom in place of iodine.
(S)-2-Amino-3-(6-fluoropyridin-3-yl)propanoic acid: Features a fluorine atom instead of iodine.
Uniqueness
The uniqueness of (S)-2-Amino-3-(6-iodopyridin-3-yl)propanoic acid lies in the presence of the iodine atom, which can confer distinct reactivity and binding properties compared to its halogen-substituted analogs. The iodine atom’s larger size and polarizability can influence the compound’s interactions and applications in various fields.
Properties
Molecular Formula |
C8H9IN2O2 |
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Molecular Weight |
292.07 g/mol |
IUPAC Name |
(2S)-2-amino-3-(6-iodopyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C8H9IN2O2/c9-7-2-1-5(4-11-7)3-6(10)8(12)13/h1-2,4,6H,3,10H2,(H,12,13)/t6-/m0/s1 |
InChI Key |
VDDDJIMKXUNHFP-LURJTMIESA-N |
Isomeric SMILES |
C1=CC(=NC=C1C[C@@H](C(=O)O)N)I |
Canonical SMILES |
C1=CC(=NC=C1CC(C(=O)O)N)I |
Origin of Product |
United States |
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